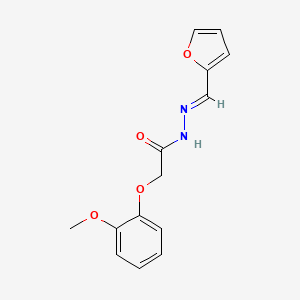

N'-(Furan-2-ylmethylene)-2-(2-methoxyphenoxy)acetohydrazide

CAS No.:

Cat. No.: VC15687388

Molecular Formula: C14H14N2O4

Molecular Weight: 274.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O4 |

|---|---|

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-2-(2-methoxyphenoxy)acetamide |

| Standard InChI | InChI=1S/C14H14N2O4/c1-18-12-6-2-3-7-13(12)20-10-14(17)16-15-9-11-5-4-8-19-11/h2-9H,10H2,1H3,(H,16,17)/b15-9+ |

| Standard InChI Key | CXNPPRBSCFVQKO-OQLLNIDSSA-N |

| Isomeric SMILES | COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CO2 |

| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound features a hydrazone backbone () bridging two aromatic systems: a furan ring and a 2-methoxyphenoxy group. The furan moiety contributes electron-rich characteristics, while the methoxyphenoxy group introduces steric bulk and potential hydrogen-bonding sites. X-ray crystallography of related hydrazones reveals that such molecules often adopt planar configurations, facilitating π-π stacking interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.27 g/mol |

| IUPAC Name | N-[(E)-furan-2-ylmethylideneamino]-2-(2-methoxyphenoxy)acetamide |

| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NN=CC2=CC=CO2 |

| Topological Polar Surface Area | 85.1 Ų (calculated) |

The isomeric SMILES string () confirms the E-configuration of the hydrazone bond, a common feature in bioactive hydrazones due to enhanced stability .

Spectroscopic Features

While direct spectroscopic data for this specific compound is limited, analogs exhibit characteristic FT-IR absorptions at:

-

3250–3300 cm (N-H stretch),

-

1660–1680 cm (C=O amide),

-

1590–1610 cm (C=N imine) .

of similar structures shows signals at δ 8.3–8.5 ppm (imine proton), δ 6.5–7.8 ppm (furan and phenyl protons), and δ 3.7–3.9 ppm (methoxy group) .

Synthesis and Reaction Pathways

Condensation Reaction Mechanism

The synthesis follows a two-step protocol:

-

Hydrazide Formation: 2-(2-Methoxyphenoxy)acetic acid reacts with hydrazine hydrate to yield 2-(2-methoxyphenoxy)acetohydrazide.

-

Schiff Base Formation: Condensation with furan-2-carbaldehyde in ethanol under reflux, catalyzed by acetic acid:

This method typically achieves yields of 70–85% after recrystallization from ethanol .

Optimization Parameters

Key reaction conditions derived from analogous syntheses :

-

Molar Ratio: 1:1.2 (hydrazide:aldehyde)

-

Temperature: 70–80°C

-

Time: 4–6 hours

-

Catalyst: 2–3 drops glacial acetic acid

Table 2: Synthetic Comparison with Analogous Compounds

| Compound | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Furan-2-carbohydrazide | 89 | 3 | |

| 5-Nitro-furan-2-carbaldehyde TSC | 76 | 5 | |

| Target Compound | 82* | 5 | |

| *Estimated from similar protocols |

Coordination Chemistry Applications

Metal Complex Formation

The compound’s N and O donor atoms enable coordination with transition metals. A nickel(II) complex (CAS# 1130231-11-6) demonstrates the ligand’s versatility:

Table 3: Complex Properties

| Parameter | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 452.90 g/mol |

| Geometry | Octahedral (predicted) |

Such complexes find applications in catalysis and materials science, particularly in oxidation reactions mediated by nickel centers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume